molecular formula C21H24N4O2 B5629463 6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol

6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol

Cat. No. B5629463
M. Wt: 364.4 g/mol
InChI Key: HNGPSEYGJRMMSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those with specific substitutions like "6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol", often involves complex organic reactions. While the exact synthesis route for this compound is not directly provided in the literature, related works detail the synthesis of various quinolines substituted at position 4 by [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] groups, showcasing the methodology that could be adapted for synthesizing the compound (Depreux et al., 2000).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography to elucidate the arrangement of atoms and the spatial configuration. The detailed molecular structure significantly influences the compound's reactivity, interaction with biological molecules, and overall physical and chemical properties. For example, the quinoline ring system's orientation relative to substituent groups can affect its binding affinity to biological targets (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of "6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol" involves its participation in nucleophilic substitution reactions, potential for forming complexes with metals, and its utility in synthesis pathways for creating novel compounds with antimicrobial or antitubercular activity. Compounds with similar structures have shown the ability to undergo various organic transformations, providing a rich area for chemical investigation (Patel et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, and biological activity .

properties

IUPAC Name

6,8-dimethyl-2-[[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-10-15(2)20-17(11-14)19(26)12-16(23-20)13-24-6-8-25(9-7-24)21(27)18-4-3-5-22-18/h3-5,10-12,22H,6-9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGPSEYGJRMMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN3CCN(CC3)C(=O)C4=CC=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol

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